molecular formula C15H17N3O2 B2819450 (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide CAS No. 1448141-01-2

(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2819450
CAS No.: 1448141-01-2
M. Wt: 271.32
InChI Key: SNKJQSOAEQQDJK-VOTSOKGWSA-N
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Description

(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
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Biological Activity

The compound (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

The molecular formula for this compound is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, with a molecular weight of approximately 298.34 g/mol. Its structure features a furan ring and a pyrazole moiety, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study on various pyrazole compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific compound may share similar properties due to the presence of the pyrazole ring, which is known to enhance antibacterial activity through various mechanisms, including enzyme inhibition and membrane disruption .

Enzyme Inhibition

Enzyme inhibition is another critical aspect of the biological activity of pyrazole derivatives. The compound has been evaluated for its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. In related studies, compounds structurally similar to this compound showed IC50 values in the low micromolar range, indicating potent inhibitory effects .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively researched. Compounds with similar structural features have been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, certain pyrazole analogs have demonstrated activity against breast cancer cell lines by disrupting cell cycle progression .

Case Study 1: Antibacterial Activity

In a recent study published in PubMed, several pyrazole derivatives were synthesized and tested against bacterial strains. The results indicated that compounds with a furan substituent exhibited enhanced antibacterial activity compared to those without it. The study concluded that the incorporation of furan rings could be beneficial for developing new antibacterial agents .

Case Study 2: Enzyme Inhibition Studies

A detailed investigation into the enzyme inhibition capabilities of related pyrazole compounds revealed that they could effectively inhibit acetylcholinesterase (AChE) and urease. The IC50 values for these compounds ranged from 0.63 µM to 21.25 µM, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .

Data Tables

Activity Compound IC50 Value (µM) Reference
AntibacterialPyrazole Derivative A12.5
Tyrosinase Inhibition(2E)-N-(5-cyclopropyl...0.0433
Acetylcholinesterase InhibitionPyrazole Derivative B0.63
Urease InhibitionPyrazole Derivative C1.13

Properties

IUPAC Name

(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-18-14(11-4-5-11)9-12(17-18)10-16-15(19)7-6-13-3-2-8-20-13/h2-3,6-9,11H,4-5,10H2,1H3,(H,16,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKJQSOAEQQDJK-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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